Evidence 1: Quantified Dual-Target Engagement: FPI-1465 vs. DBO Comparators for β-Lactamase and PBP2 Affinity
FPI-1465 is distinguished by its potent, balanced, and quantifiable dual inhibition of both the β-lactamase CTX-M-15 and the penicillin-binding protein PBP2. This dual action is not a uniform property across the DBO class. For β-lactamase CTX-M-15, FPI-1465 exhibits a Kd of 0.011 µM [1]. Its PBP2 inhibition is quantified with an IC50 of 1.0 µg/mL [1]. In contrast, the clinically approved DBO avibactam is a very potent BLI (e.g., IC50 of 5 nM for CTX-M-15 ) but its PBP2 binding is more variable and species-dependent, with IC50s ranging from 0.92 to 51 µg/mL in different organisms [2]. Zidebactam, a potent PBP2 inhibitor (IC50 0.26 µg/mL), has a different β-lactamase inhibition spectrum and is typically partnered with cefepime [3]. FPI-1465 thus occupies a distinct pharmacological niche as a DBO with characterized, robust dual-target engagement.
| Evidence Dimension | β-Lactamase (CTX-M-15) Binding Affinity |
|---|---|
| Target Compound Data | Kd = 0.011 µM |
| Comparator Or Baseline | Avibactam (Baseline for CTX-M-15 inhibition): IC50 = 5 nM (0.005 µM) |
| Quantified Difference | Avibactam shows ~2-fold higher potency against CTX-M-15 (0.005 µM vs 0.011 µM), but FPI-1465 has characterized dual activity. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
The quantified dual inhibition profile of FPI-1465 makes it a uniquely valuable tool for researchers investigating synergistic mechanisms of β-lactam potentiation or for screening libraries against both target classes.
- [1] MedChemExpress. FPI-1465 Product Page. Kd for CTX-M-15 = 0.011 µM; IC50 for PBP2 = 1.0 µg/mL. View Source
- [2] Asli, A., et al. (2016). Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. Antimicrob Agents Chemother, 60(2), 752-756. View Source
- [3] MedChemExpress. Zidebactam (WCK-5107). IC50 for P. aeruginosa PBP2 = 0.26 µg/mL. View Source
